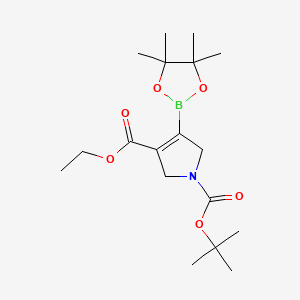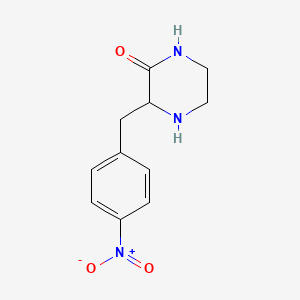
3-(4-Nitro-benzyl)-piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE is a chemical compound characterized by the presence of a piperazine ring substituted with a 4-nitrobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-piperazine-2-one and 4-nitrobenzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The ®-piperazine-2-one is reacted with 4-nitrobenzyl chloride in a suitable solvent, such as dimethylformamide or dichloromethane, at an elevated temperature to yield ®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE.
Industrial Production Methods: In an industrial setting, the production of ®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: ®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: ®-3-(4-AMINO-BENZYL)-PIPERAZIN-2-ONE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Applications De Recherche Scientifique
®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including those targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets.
Industrial Applications: It is utilized in the development of new materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of ®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE is primarily related to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
®-3-(4-AMINO-BENZYL)-PIPERAZIN-2-ONE: A reduced form with an amino group instead of a nitro group.
®-3-(4-METHOXY-BENZYL)-PIPERAZIN-2-ONE: A derivative with a methoxy group on the benzyl ring.
®-3-(4-CHLORO-BENZYL)-PIPERAZIN-2-ONE: A derivative with a chloro group on the benzyl ring.
Uniqueness: ®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Propriétés
Numéro CAS |
1246548-53-7 |
|---|---|
Formule moléculaire |
C11H13N3O3 |
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
3-[(4-nitrophenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C11H13N3O3/c15-11-10(12-5-6-13-11)7-8-1-3-9(4-2-8)14(16)17/h1-4,10,12H,5-7H2,(H,13,15) |
Clé InChI |
IJEYDHJRTWYRKJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C(N1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


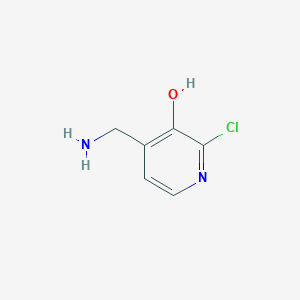
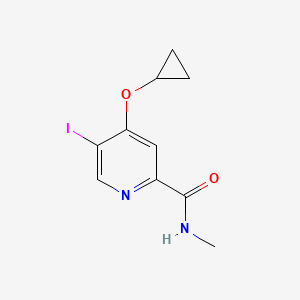
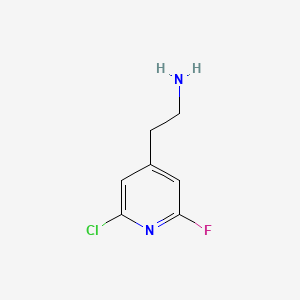
![1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851519.png)
![Sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14851522.png)
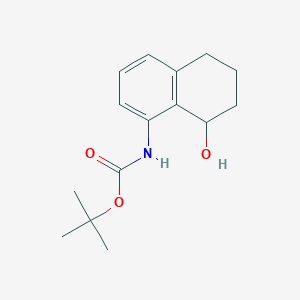
![[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate](/img/structure/B14851541.png)
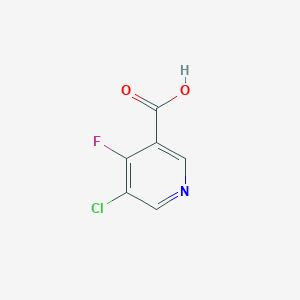

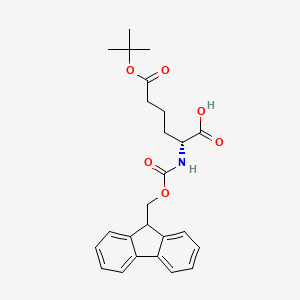
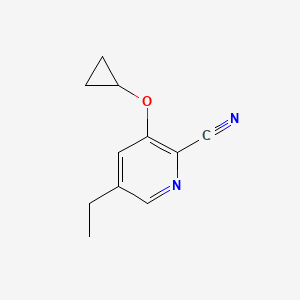
![1,1-Difluoro-5-azaspiro[2.6]nonane](/img/structure/B14851569.png)
